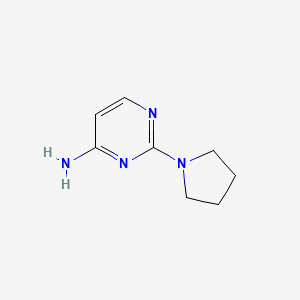

2-(Pyrrolidin-1-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUREVSGVCELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187491 | |

| Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33851-99-9 | |

| Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33851-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033851999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidinyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity Profiling and Therapeutic Target Identification

Enzyme Inhibition Studies

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate the topological state of DNA during replication. nih.govnih.gov They represent validated and attractive targets for the development of broad-spectrum antibacterial agents. nih.govnih.gov

The pyrrolamide and pyrrolopyrimidine classes of compounds have emerged as novel inhibitors targeting the ATP-binding site of DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govnih.govrcsb.org The 2-(Pyrrolidin-1-yl)pyrimidin-4-amine structure is closely related to these classes. A pyrrolamide compound, designated as pyrrolamide 1 , was identified as a potent inhibitor of E. coli DNA gyrase with an IC₅₀ of 3 μM. nih.gov Further optimization of N-phenylpyrrolamide inhibitors led to compounds with low nanomolar IC₅₀ values against E. coli DNA gyrase and good activity against Gram-positive bacteria. rsc.org For instance, compound 22e was highly effective against Staphylococcus aureus and Enterococcus faecalis. rsc.org

Structure-based design has also led to the optimization of a pyrrolopyrimidine inhibitor series with potent, dual-targeting activity against both GyrB and ParE, and importantly, with a broad antibacterial spectrum that includes Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov

Table 2: Antibacterial Activity of Selected N-phenylpyrrolamide Inhibitors

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 22e | S. aureus ATCC 29213 | 0.25 |

| 22e | E. faecalis ATCC 29212 | 0.125 |

| 23b | K. pneumoniae ATCC 10031 | 0.0625 |

Data from a study on N-phenylpyrrolamide inhibitors of DNA gyrase. rsc.org

Receptor Modulation and Ligand Interactions

The adenosine (B11128) A2A receptor is a G-protein coupled receptor primarily found in the brain, and its antagonists are investigated for potential therapeutic use in neurodegenerative conditions like Parkinson's disease. nih.govnih.gov The development of A2A antagonists has involved various heterocyclic structures, including those with pyrimidine (B1678525) cores. For instance, 1,2,4-triazolo[1,5-c]pyrimidines have been identified as potent and selective A2A receptor antagonists. vulcanchem.com Additionally, a derivative containing a pyrimidin-2-amine moiety, 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, was found to be a dual antagonist of A1 and A2A receptors with nanomolar affinity. nih.gov While the pyrimidin-4-amine scaffold is present in the subject molecule, no direct experimental data on the adenosine A2A receptor antagonist activity of this compound has been reported in the surveyed literature.

Histamine (B1213489) receptors, particularly the H3 and H4 subtypes, are important targets in medicinal chemistry for treating neurological and inflammatory conditions, respectively. The pyrrolidine (B122466) ring is a structural feature found in some potent histamine H3 receptor ligands. nih.govresearchgate.net For example, immepyr, a conformationally restricted analog of histamine containing a pyrrolidine ring, was identified as a potent and highly selective H3 receptor agonist. nih.gov Conversely, other substituted pyrrolidines have been developed as high-affinity H3 receptor antagonists. researchgate.net

The 2-aminopyrimidine (B69317) core has been utilized to develop ligands for the histamine H4 receptor. A high-throughput screening campaign identified a pyrimidine hit which was optimized to yield potent H4 receptor antagonists, such as 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, which demonstrated anti-inflammatory and antinociceptive activity in animal models. Despite the relevance of both the pyrrolidine and aminopyrimidine scaffolds in histamine receptor modulation, specific studies on the H3 receptor agonism or H4 receptor antagonism of this compound are not available in the current literature.

The chemokine receptor CXCR4 plays a significant role in cancer metastasis and inflammation, making it an attractive therapeutic target. The pyrrolidine scaffold has been successfully incorporated into the design of novel CXCR4 antagonists. nih.gov In one study, a series of (S)-pyrrolidines were developed as CXCR4 antagonists with antimetastatic activity. The representative compound from this series, which contains pyridine (B92270), piperazine, and pyrimidine rings in addition to the pyrrolidine, showed potent binding affinity to the CXCR4 receptor and inhibited CXCL12-induced cellular responses.

| Compound | Target | Activity Type | Value | Assay | Citation |

|---|---|---|---|---|---|

| Compound 26 (pyrrolidine-based) | CXCR4 | IC50 | 79 nM | Competitive displacement of 12G5 antibody | |

| Compound 26 (pyrrolidine-based) | CXCR4 | IC50 | 0.25 nM | Inhibition of CXCL12 induced cytosolic calcium flux |

While these findings highlight the potential of the pyrrolidine moiety for CXCR4 antagonism, no studies have specifically reported on the evaluation of this compound for this activity.

Broader Biological Activity Spectrum

The aminopyrimidine scaffold is a versatile building block in medicinal chemistry, featured in compounds targeting a wide array of biological processes. juniperpublishers.commdpi.com Derivatives of 2-aminopyrimidine have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For example, a series of novel pyrimidin-2-amine derivatives were synthesized and found to be potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov Another study reported on 2-amino-4-(1-piperidine)pyridine derivatives as dual inhibitors of ALK and ROS1 kinases, which are important targets in non-small-cell lung cancer. nih.gov

Furthermore, pyrimidine derivatives have shown potential in other therapeutic areas, such as liver fibrosis. researchgate.net A series of 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for anti-fibrotic activity, with some compounds effectively inhibiting collagen expression in hepatic stellate cells. researchgate.net While these examples demonstrate the broad biological relevance of the aminopyrimidine core, specific experimental data detailing the broader biological activity profile of this compound itself remains uncharacterized in the reviewed scientific literature.

Antimicrobial Potency (Antibacterial, Antifungal)

While direct studies on the antimicrobial activity of this compound are not extensively documented, the broader classes of pyrrolidine and pyrimidine derivatives have demonstrated notable antimicrobial properties.

Research into various pyrrolidine derivatives has revealed their potential to inhibit the growth of numerous harmful bacteria. For instance, compounds such as 2,6-dipiperidino-1,4-dibromobenzene and 2,4,6-tripyrrolidinochlorobenzene have shown inhibitory effects on bacterial growth. rajpub.com Fused pyrimidines, specifically 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, have exhibited potent activity against Staphylococcus aureus, with the most active derivatives showing a Minimum Inhibitory Concentration (MIC) of 8 mg/L. researchgate.net Interestingly, the combination of these compounds with the antimicrobial peptide betatide resulted in a four-fold decrease in the MIC, highlighting a synergistic effect. researchgate.net

In the realm of antifungal activity, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown significant efficacy against fungal species like Aspergillus niger and Candida albicans. researchgate.net While the ligand itself was inactive, its metal complexes displayed good antifungal properties. researchgate.net Furthermore, some pyridinium (B92312) salts, which are structurally related to pyrimidines, have demonstrated strong antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, but lower activity against Gram-negative bacteria and weak antifungal activity against Candida albicans. google.com

Certain quinazolin-4-one alkaloids coupled with a pyrrolidin-2-iminium moiety, isolated from the marine-derived fungus Penicillium aurantiogriseum, were assessed for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, though they did not show significant activity at low concentrations. wikipedia.org

Table 1: Antimicrobial Activity of Selected Pyrrolidine and Pyrimidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | MIC of 8 mg/L | researchgate.net |

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Significant antifungal activity | researchgate.net |

| Pyridinium salts | Staphylococcus aureus | Strong antibacterial activity | google.com |

| Pyrido[2,3-d]pyrimidines | Various bacteria and fungi | Moderate to very good antibacterial and antifungal activities | botanyjournals.com |

Antiviral Activity

The antiviral potential of this compound is largely inferred from studies on the broader pyrimidine and pyrrolidine chemical classes, which are recognized for their significant antiviral properties. Pyrimidine derivatives are fundamental components of numerous antiviral drugs and are known to exhibit a wide spectrum of activity against various viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV-1), and coronaviruses. rajpub.comresearchgate.netbotanyjournals.comscidoc.org

Research has highlighted that fused pyrimidine derivatives can enhance antiviral potential. scidoc.org For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated selective efficacy against human coronaviruses 229E and OC43. researchgate.net The antiviral mechanism of some pyrimidine-containing compounds is attributed to the inhibition of key viral enzymes, such as the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). wikipedia.org

Pyrrolidine-containing compounds have also been identified as promising antiviral agents. nih.gov For instance, some pyrrolidine derivatives have been investigated as antagonists of the chemokine receptor CXCR4, which plays a role in HIV infection. nih.gov Furthermore, studies on 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown slight activity against human cytomegalovirus (HCMV). researchgate.net

While specific antiviral data for this compound is not available, the consistent antiviral activity observed in its parent scaffolds suggests it could be a valuable backbone for the development of new antiviral agents.

Antiproliferative Effects in Cancer Cell Lines

The pyrrolidine-pyrimidine scaffold is a prominent feature in many compounds investigated for their anticancer properties. Although direct studies on this compound are limited, a wealth of data on its derivatives highlights significant antiproliferative activity across various cancer cell lines.

Derivatives of pyrimidin-2-amine have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is often overexpressed in cancers. scidoc.org One such inhibitor, compound 8h, demonstrated high PLK4 inhibitory activity (IC50 = 0.0067 μM) and excellent antiproliferative activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. scidoc.org

Furthermore, 7H-pyrrolo-[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents. Compound 13i from this series was found to be highly effective against human RT-112 bladder cancer cells and also showed profound apoptosis-inducing effects in bladder and ovarian cancer cells overexpressing CK1δ. researchgate.net Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cell lines. botanyjournals.com

The antiproliferative effects are not limited to a single mechanism. For example, a benzimidazole (B57391) derivative containing a pyrrolidin-1-yl group, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), was found to inhibit the growth of human prostate cancer cells by disrupting microtubule dynamics and activating JNK, leading to apoptosis. wikipedia.org

Table 2: Antiproliferative Activity of Selected Pyrrolidine-Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Target | IC50/Effect | Reference(s) |

| Pyrimidin-2-amine derivative (8h) | MCF-7, MDA-MB-231 (Breast) | PLK4 inhibitor | IC50 < 50 nM | scidoc.org |

| 7H-pyrrolo-[2,3-d]pyrimidine (13i) | RT-112 (Bladder), Ovarian | CK1δ inhibitor, Apoptosis induction | Highly effective | researchgate.net |

| Pyrido[2,3-d]pyrimidine (6b, 8d) | PC-3 (Prostate), MCF-7 (Breast) | Apoptosis induction, CDK4/6 inhibition | Highly active | botanyjournals.com |

| 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB) | Prostate cancer cells | Tubulin disruption, JNK activation | Potent growth inhibition | wikipedia.org |

| 3,4-dihydropyrimidin-2(1H)-one derivatives | MCF-7, HT-29, MOLT-4 | MET kinase inhibition, G0/G1 arrest | IC50 as low as 10.9 μM | wikipedia.org |

Antioxidant Properties

The antioxidant potential of chemical compounds is crucial in combating oxidative stress, which is implicated in numerous diseases. Pyrimidine derivatives have been a focus of research in this area, with their antioxidant activity often linked to the presence of electron-donating substituents on the pyrimidine nucleus. rajpub.comresearchgate.net

A notable example is 1-[(2,4-di-1-pyrroldinyl-9H-pyrimido[4,5-b]indol-9-yl)-acetyl]pyrrolidine monohydrochloride (PNU-142731A), a compound that incorporates both pyrrolidinyl and pyrimido moieties and has demonstrated promising oral antioxidant activity, even progressing to phase I clinical trials. rajpub.comresearchgate.net This indicates the potential of combining these two heterocyclic structures to achieve significant antioxidant effects.

However, not all pyrimidine derivatives exhibit antioxidant properties. A study on a series of 2-aminopyrimidine derivatives found no significant antioxidant potential at the tested concentrations, suggesting that the specific substitution pattern is critical for activity. scidoc.org

Research on related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has also revealed antioxidant capabilities. researchgate.netwikipedia.org Some of these derivatives have been shown to be potent inhibitors of lipid peroxidation. researchgate.net Additionally, studies on pyrrolidin-2-one derivatives have also explored their free radical scavenging abilities. epa.govnih.gov

While direct antioxidant data for this compound is not available, the findings for structurally similar compounds, particularly the promising activity of PNU-142731A, suggest that this chemical scaffold is a promising area for the development of novel antioxidants.

Plant Growth Stimulating Effects

In the field of agricultural biotechnology, pyrimidine derivatives have emerged as potential plant growth regulators. Studies have shown that the application of pyrimidine derivatives can positively influence the growth and development of various crops.

For instance, the use of pyrimidine derivatives at a concentration of 10⁻⁷M in an aqueous solution has been found to have a positive effect on both the shoot and root systems of wheat (Triticum aestivum L.) during its vegetation period. rajpub.com The growth-regulating activity of these compounds is dependent on the specific substituents in their chemical structure. rajpub.com

Further research has demonstrated that certain pyrimidine and pyridine derivatives, such as Methyur and Kamethur, can improve the growth and productivity of sorghum (Sorghum bicolor (L.) Moench) when seeds are soaked in a 10⁻⁷M solution before sowing. botanyjournals.com These compounds have also been shown to have both auxin-like and cytokinin-like effects on the growth of pea microgreens (Pisum sativum L.), enhancing both shoot and root growth and increasing the content of photosynthetic pigments. researchgate.netscidoc.org

The regulatory action of these compounds is thought to be related to their influence on cell elongation, division, and differentiation. botanyjournals.com While specific studies on the plant growth-stimulating effects of this compound have not been identified, the established activity of the broader pyrimidine class of compounds suggests a potential avenue for future investigation in agricultural applications.

Structure Activity Relationship Sar Studies of 2 Pyrrolidin 1 Yl Pyrimidin 4 Amine Analogs

Identification of Core Pharmacophoric Elements

The fundamental structure of 2-(pyrrolidin-1-yl)pyrimidin-4-amine contains two key heterocyclic rings: a pyrimidine (B1678525) ring and a pyrrolidine (B122466) ring. These components are considered the core pharmacophoric elements responsible for its biological activity. The nitrogen-containing heterocycles are pivotal in establishing interactions with biological targets. nih.govresearchgate.net

The aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. mdpi.com The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor. These interactions are critical for anchoring the molecule within the ATP-binding pocket of kinases. nih.gov For instance, in certain kinase inhibitors, the pyrimidine ring forms hydrogen bonds with hinge region residues like Ala213, and the anilinopyrimidine moiety fits into the adenine (B156593) binding pocket. nih.gov

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, contributes to the molecule's three-dimensional structure, solubility, and metabolic stability. researchgate.netnih.gov Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which can optimize interactions with the target protein. nih.gov The basic nitrogen atom of the pyrrolidine ring can also participate in crucial ionic or hydrogen bonding interactions. nih.gov The combination of the hydrogen-bonding capabilities of the aminopyrimidine and the specific conformational properties of the pyrrolidine ring defines the essential pharmacophore of this class of compounds. nih.govresearchgate.net

**4.2. Systematic Evaluation of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on both the pyrrolidine and pyrimidine rings, as well as the characteristics of any linking groups.

Modifications to the pyrrolidine ring have profound effects on the biological activity of these analogs. The position, type, and stereochemistry of substituents can influence the ring's conformation and its interaction with the target protein. nih.gov

The puckering of the pyrrolidine ring can be controlled by substituents, particularly at the C3 and C4 positions. nih.gov For example, introducing a hydroxyl group can alter the conformational preference and introduce a new hydrogen bonding site. In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine moiety resulted in a tenfold increase in inhibitory activity. nih.govacs.org This substitution also reduced lipophilicity, improving the drug-like properties of the molecule. nih.govacs.org

The basicity of the pyrrolidine nitrogen is also a critical factor. Substituents on the ring, especially at the C2 position, can modulate this basicity. nih.gov Studies have shown that pyrrolidines with an unsubstituted nitrogen atom tend to be weaker agonists compared to their tertiary amine counterparts, highlighting the importance of the substitution pattern on the nitrogen itself. nih.gov

| Analog Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| NAPE-PLD Inhibitors | Exchange of a morpholine for an (S)-3-hydroxypyrrolidine | 10-fold increase in potency | nih.gov, acs.org |

| RORγt Modulators | Transposition of C3 methyl group to C4 position | Loss of potency | nih.gov |

| General Agonists | Unsubstituted pyrrolidine nitrogen vs. tertiary amine | Weaker agonistic activity | nih.gov |

| CXCR4 Antagonists | Methyl group at 3-position of a linked pyridine (B92270) ring | Excellent binding affinity (IC50 = 79 nM) | nih.gov |

| CXCR4 Antagonists | Shifting methyl group to other positions | Increased IC50 values (reduced affinity) | nih.gov |

The pyrimidine ring offers multiple positions (C2, C4, C5, and C6) for substitution, allowing for fine-tuning of the molecule's properties. The electronic and steric characteristics of substituents at these positions are critical for target affinity and selectivity. tandfonline.com

In a series of pyrimidine-4-carboxamides developed as NAPE-PLD inhibitors, extensive SAR studies were conducted. nih.govacs.org The C2 position was found to tolerate bulky substituents, with the introduction of an (S)-3-phenylpiperidine group leading to a threefold increase in potency by conformationally restricting a previously used N-methylphenethylamine group. nih.govacs.org At the C6 position, as mentioned, an (S)-3-hydroxypyrrolidine was optimal. nih.govacs.org The C4 position was modified with a carboxamide moiety, essential for activity.

The introduction of different groups such as halogens (chlorine, bromine) or various amine-containing moieties at positions C2, C4, or C6 can significantly modulate biological activity. tandfonline.com For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, the C4 position of a pyrimidine ring was attached to different cyclic amines, including derivatives of pyrrolidine, via an aminomethyl linker. acs.org The ability to introduce diversity at the C4 position is considered a key strategy, although it can sometimes be synthetically challenging. mdpi.com

| Analog Series | Position | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| NAPE-PLD Inhibitors | C2 | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in potency | nih.gov, acs.org |

| NAPE-PLD Inhibitors | C6 | (S)-3-hydroxypyrrolidine | Contributed to a 10-fold increase in potency | nih.gov, acs.org |

| PLK4 Inhibitors | C2 | Aminopyrimidine core | Forms key hydrogen bonds with the hinge region | nih.gov |

| General Anticancer Agents | General | Substitution with chlorine, bromine, amine groups | Enhances biological activity | tandfonline.com |

Studies on fragment-based inhibitors have shown that the choice between a flexible amine linker and a more rigid oxime linker can dramatically alter binding free energies. nih.gov In one case, a flexible amine linkage was found to reduce linker strain and allow for optimal positioning of the fragments, while a rigid oxime linker at a different position lowered the rotational entropy penalty, leading to the tightest binding inhibitor. nih.gov

The length of alkyl linkers has also been shown to influence the final structure of metal-ligand complexes, dictating whether they form polymers or discrete macrocycles. rsc.org In the context of enzyme inhibitors, linkers are often designed to connect the core to hydrophilic fragments that can extend into solvent-exposed regions of the binding site, potentially improving potency and pharmacokinetic properties. nih.gov

Stereochemical Aspects of Ligand-Target Interactions

Stereochemistry is a critical determinant of biological activity for chiral molecules, and analogs of this compound are no exception. The three-dimensional arrangement of atoms dictates how well a ligand can fit into the chiral environment of a protein's binding site.

The importance of stereochemistry is clearly demonstrated in the development of NAPE-PLD inhibitors. The most potent compound in the series, LEI-401, features two chiral centers, and its high activity is specific to the (S,S)-configuration. nih.govacs.org The (S)-configuration of the 3-hydroxypyrrolidine ring and the (S)-configuration of the 3-phenylpiperidine (B1330008) ring were both essential for achieving nanomolar potency. nih.govacs.org

Similarly, the conformation of the pyrrolidine ring itself, which is influenced by the stereochemistry of its substituents, is crucial. nih.gov For instance, a cis-configuration of substituents on a pyrrolidine-containing molecule was found to be necessary to accommodate two phenyl rings in a stacked arrangement for effective binding to the RORγt nuclear receptor. nih.gov The stereoselective synthesis of pyrrolidine derivatives is therefore a major focus in medicinal chemistry to ensure access to the most biologically active enantiomer or diastereomer. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For derivatives of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine, docking simulations are instrumental in elucidating their binding modes within the active sites of various protein targets, particularly kinases, which are frequently implicated in cancer and other diseases.

In studies involving structurally related pyrimidine (B1678525) analogs, such as thieno[2,3-d]pyrimidine derivatives, molecular docking has been successfully used to predict binding interactions with Epidermal Growth Factor Receptor (EGFR). These simulations often reveal that the pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. nih.gov For instance, docking studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives against EGFR and CDK4/cyclin D1 have helped verify binding modes and rationalize the observed inhibitory activity. nih.govresearchgate.net

The primary goals of docking simulations for this compound class are:

Binding Pose Prediction: To identify the most stable conformation of the ligand within the target's binding pocket.

Interaction Mapping: To pinpoint key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For example, docking of indolyl-pyrimidine hybrids into the EGFR active site revealed proper binding comparable to the known inhibitor erlotinib. nih.gov

Affinity Estimation: To calculate a docking score or binding free energy (e.g., in kcal/mol), which serves as an estimate of the binding affinity. Lower binding energy values typically suggest more favorable binding. nih.govacs.org

These insights are crucial for structure-activity relationship (SAR) studies, allowing researchers to understand how modifications to the this compound scaffold affect its binding and biological activity.

| Target Protein | Compound Class | Observed Key Interactions | Binding Energy (Example) | Reference |

| EGFR | Thieno[2,3-d]pyrimidines | Hydrogen bonds with hinge region residues | -23.94 kcal/mol | nih.gov |

| EGFR/CDK2 | Pyrrolo[3,2-d]pyrimidines | Interaction with catalytic residues | Not specified | nih.gov |

| CDK2/4/6 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Interactions with hinge region and β-sheets | Not specified | mdpi.comnih.gov |

| SaTrxR | Indeno-pyrido[2,3-d]pyrimidines | Stable binding at NADPH binding site | -8.6 kcal/mol | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aminopyrimidine derivatives, QSAR models can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

A typical QSAR study involves:

Data Set Collection: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a predictive model. For example, a QSAR study on amino-pyrimidine derivatives as PknB inhibitors successfully used MLR to develop a model with a high correlation coefficient (R² = 0.973). researchgate.net

Model Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets. researchgate.net

In the context of pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN have been employed, with the ANN model often providing superior predictive power due to its ability to capture complex, non-linear relationships between structure and activity. nih.govmui.ac.ir The resulting QSAR models can highlight which molecular properties are most influential for the desired biological activity, guiding further chemical modifications to enhance potency.

| Modeling Technique | Compound Series | Statistical Parameter | Value | Reference |

| Multiple Linear Regression (MLR) | Amino-pyrimidine derivatives | R² (Correlation Coefficient) | 0.973 | researchgate.net |

| Multiple Linear Regression (MLR) | Furo/Thienopyrimidines (VEGFR-2) | R² | 0.889 | nih.govmui.ac.ir |

| Artificial Neural Network (ANN) | Furo/Thienopyrimidines (VEGFR-2) | R² | 0.998 | nih.govmui.ac.ir |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For complexes involving this compound derivatives, MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamic behavior of the complex.

MD simulations on pyrimidine-based kinase inhibitors have been used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation (e.g., 100 ns), researchers can confirm if the ligand remains stably bound in its predicted orientation. nih.govmdpi.com

Analyze Conformational Changes: Simulations can reveal how the protein and ligand adapt to each other upon binding, identifying subtle conformational changes that are not apparent from static docking.

Refine Binding Modes: The dynamic nature of the simulation can help refine the initial docking pose and identify key interactions that persist over time. mdpi.com

Calculate Binding Free Energy: Advanced techniques like MM/PBSA can be applied to MD trajectories to provide more accurate estimations of binding free energy, offering a better correlation with experimental affinities.

For instance, MD simulations performed on 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4 kinase helped elucidate their dynamic behavior and stability within the binding pocket, providing a deeper understanding of their inhibitory mechanisms. mdpi.comijfmr.comijfmr.com

Homology Modeling for Unresolved Protein Structures

The application of structure-based drug design techniques like molecular docking requires a three-dimensional structure of the target protein, which is typically determined by experimental methods like X-ray crystallography. However, when an experimental structure is unavailable, a reliable 3D model can be constructed using homology modeling.

This technique builds a model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). In the study of pyrimidine analogs as anticancer agents targeting the EGFR kinase domain, homology modeling was used to build a complete model of the domain where some residues were missing from the crystal structure. biomedicineonline.org Similarly, the structure of Staphylococcal thioredoxin reductase (SaTrxR) was modeled to facilitate docking studies of fused indeno-pyrido[2,3-d]pyrimidines. acs.org If this compound were to be investigated against a novel target without a known structure, homology modeling would be the essential first step to enable further structure-based computational analysis.

Virtual Screening and De Novo Drug Design Applications

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can dramatically accelerate the initial stages of drug discovery.

Libraries of pyrimidine derivatives can be screened against a specific target using docking-based virtual screening. ijfmr.comijfmr.com This process involves:

Library Preparation: A large database of compounds, which can include commercially available molecules or virtually generated pyrimidine derivatives, is prepared.

Docking: Each compound in the library is docked into the active site of the target protein.

Ranking and Selection: The compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation.

This approach has been successfully used to identify novel pyrimidine-based inhibitors for targets like CDK9, trypanothione reductase, and thymidylate synthase. ijfmr.comnih.govnih.gov Similarity-based virtual screening, which searches for compounds structurally similar to a known active molecule, has also been used to find new pyrimidine scaffolds with potential antituberculosis activity. mdpi.com For this compound, virtual screening could be used to explore chemical space around the core scaffold, identifying novel derivatives with potentially improved activity or selectivity.

Preclinical Pharmacological Investigations of 2 Pyrrolidin 1 Yl Pyrimidin 4 Amine Derivatives

In Vitro Efficacy and Target Engagement Studies

The in vitro evaluation of 2-(pyrrolidin-1-yl)pyrimidin-4-amine derivatives has demonstrated their potent and often selective interaction with a range of molecular targets implicated in cancer, inflammation, and metabolic disorders. These studies are crucial for establishing the preliminary efficacy and mechanism of action before advancing to in vivo testing.

A notable area of investigation is in cancer therapeutics, where these derivatives have been shown to inhibit key enzymes involved in cell cycle and proliferation. For instance, a series of novel pyrimidin-2-amine derivatives were developed as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication. nih.gov Overexpression of PLK4 is linked to tumorigenesis, making it a viable anticancer target. nih.gov One derivative, compound 8h, displayed exceptional PLK4 inhibitory activity with an IC50 value of 0.0067 μM. nih.gov Similarly, derivatives based on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold were identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a central node in signaling pathways that promote cell growth and survival. nih.govresearchgate.net These compounds exhibited nanomolar inhibitory potency and up to 150-fold selectivity for PKB over the related kinase PKA. nih.gov

Other cancer-related targets have also been successfully engaged. A pyrrolidin-1-yl derivative, compound 20, from a series of 2-substituted thieno[3,2-d]pyrimidin-4-yl methanones, was found to inhibit tubulin polymerization with an IC50 of 1.6 μM and showed potent antiproliferative effects against several cancer cell lines, with an average IC50 of 13.4 nM. nih.gov Furthermore, N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2), which is involved in the oncogenic activity of eIF4E. nih.gov Pyrrolidine-containing compounds have also been developed as antagonists of the CXCR4 receptor, which plays a role in cancer metastasis, with one derivative showing a strong binding affinity (IC50 = 79 nM). nih.gov

In the context of metabolic diseases, pyrrolidine (B122466) derivatives have been evaluated as inhibitors of enzymes that regulate glucose metabolism. nih.gov Certain analogues demonstrated noteworthy inhibitory activity against α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. nih.gov For example, the 4-methoxy analogue 3g showed IC50 values of 26.24 μg/mL and 18.04 μg/mL against α-amylase and α-glucosidase, respectively. nih.gov

The anti-inflammatory potential of these derivatives has been explored through their inhibition of enzymes like cyclooxygenase (COX). N-substituted pyrrolidine-2,5-dione derivatives were assessed for their ability to inhibit COX-1 and COX-2, with one compound emerging as a potent and selective COX-2 inhibitor (IC50 = 0.98 μM). ebi.ac.uk

Interactive Table: In Vitro Efficacy of this compound Derivatives

| Derivative Class | Target Enzyme/Receptor | Potency (IC₅₀) | Disease Area |

| Pyrimidin-2-amine derivative (8h) | Polo-like kinase 4 (PLK4) | 0.0067 µM | Cancer |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar range | Cancer |

| Pyrrolidin-1-yl thieno[3,2-d]pyrimidin-4-yl methanone (B1245722) (Compound 20) | Tubulin Polymerization | 1.6 µM | Cancer |

| Pyrrolidine-containing derivative (Compound 26) | CXCR4 Receptor | 79 nM | Cancer/Inflammation |

| N-substituted pyrrolidine-2,5-dione (Compound 13e) | Cyclooxygenase-2 (COX-2) | 0.98 µM | Inflammation |

| Pyrrolidine derivative (4-methoxy analogue 3g) | α-Amylase | 26.24 µg/mL | Diabetes |

| Pyrrolidine derivative (4-methoxy analogue 3g) | α-Glucosidase | 18.04 µg/mL | Diabetes |

In Vivo Efficacy in Established Animal Disease Models

Following promising in vitro results, select derivatives have been advanced to in vivo studies using established animal models to evaluate their therapeutic efficacy.

Derivatives of this class have shown significant potential in preclinical models of Parkinson's disease (PD). nih.govmdpi.com PD is characterized by the loss of dopaminergic neurons, and therapeutic strategies often aim to modulate related neurotransmitter systems. nih.gov A series of N-4-(2,5-dioxopyrrolidin-1-yl)-phenylpicolinamide derivatives, which act as positive allosteric modulators of metabotropic glutamate (B1630785) receptor 4 (mGlu₄), demonstrated oral efficacy in the haloperidol-induced catalepsy model in rodents, a well-established anti-Parkinsonian model. nih.gov Separately, novel compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core, designed as dual antagonists for the adenosine (B11128) A₂A and A₁ receptors, were tested in PD models. mdpi.com One lead compound, 11o, was evaluated in an MPTP-induced mouse model of PD and was also shown to dose-dependently reverse haloperidol-induced catalepsy in rats, indicating strong potential for treating PD symptoms. mdpi.com

The anti-inflammatory activity of pyrrolidine derivatives has been confirmed in vivo. N-substituted pyrrolidine-2,5-dione derivatives were investigated in a carrageenan-induced paw edema test in rodents, a classic model of acute inflammation. ebi.ac.uk The study confirmed the anti-inflammatory potential observed in vitro, with the compounds' mechanisms linked to mediators like histamine (B1213489), bradykinin, and prostaglandins. ebi.ac.uk While direct in vivo data for this compound derivatives in asthma or dermatitis models is limited in the provided context, the molecular targets are highly relevant. For example, the IL-4/STAT6 signaling pathway is integral to allergen-induced asthma, causing airway inflammation and hyperresponsiveness. mdpi.com Animal models using house-dust mite (HDM) exposure are commonly employed to study experimental asthma and evaluate therapeutics targeting such pathways. scireq.com

The anticancer potential of these derivatives has been validated in several in vivo xenograft models. 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which inhibit PKB/Akt, were shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. nih.gov Another series of pyrimidine (B1678525) dihydroquinoxalinone derivatives demonstrated potent in vivo activity. nih.gov These compounds significantly suppressed both primary tumor growth and spontaneous lung and liver metastasis in a highly paclitaxel-resistant A375 melanoma xenograft model. nih.gov Furthermore, a lead compound from this series, 12k, showed strong tumor growth inhibition in a taxane-resistant prostate cancer xenograft model (PC-3/TxR). nih.gov Bioisosteric analogues of the anticancer agent MPC-6827, based on a thieno[3,2-d]pyrimidin-4-amine (B90789) scaffold, also exhibited inhibitory effects on the proliferation of human colorectal cancer cells (HT-29 and Caco-2) in vivo. sciforum.net

Interactive Table: In Vivo Efficacy in Animal Cancer Models

| Derivative Class | Animal Model | Cancer Type | Key Finding |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Nude mouse xenograft | Human tumors | Strong inhibition of tumor growth. nih.gov |

| Pyrimidine dihydroquinoxalinones | Mouse xenograft (A375/TxR) | Paclitaxel-resistant melanoma | Strong suppression of tumor growth and metastasis. nih.gov |

| Pyrimidine dihydroquinoxalinone (12k) | Mouse xenograft (PC-3/TxR) | Taxane-resistant prostate cancer | Strong tumor growth inhibition. nih.gov |

| Thieno[3,2-d]pyrimidin-4-amines | In vivo proliferation assay | Human colorectal cancer | Inhibitory effect on cancer cell proliferation. sciforum.net |

In the realm of metabolic disorders, N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been identified as dual-acting hypoglycemic agents. researchgate.net These compounds function as both glucokinase (GK) activators and peroxisome proliferator-activated receptor γ (PPARγ) agonists. researchgate.net A lead compound from this series demonstrated significant efficacy in an in vivo oral glucose tolerance test (OGTT) in normal mice, where it effectively reduced glucose levels after a glucose challenge, highlighting its potential for managing type 2 diabetes. researchgate.net

Mechanistic Investigations at Cellular and Molecular Levels

Mechanistic studies have provided deeper insight into how this compound derivatives exert their pharmacological effects at a cellular and molecular level. These investigations often confirm the mode of action suggested by initial in vitro target engagement assays.

For anticancer derivatives, the mechanisms often involve the disruption of the cell cycle and induction of apoptosis. A pyrrolidin-1-yl derivative that acts as a tubulin depolymerizing agent was shown to cause a significant induction of G2/M cell cycle arrest and trigger apoptosis through the mitochondrial pathway. nih.gov Similarly, N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives, which inhibit Mnk2, were found to reduce the levels of phosphorylated eIF4E, a key factor in protein translation. nih.gov This action led to the induction of apoptosis, confirmed by the downregulation of the anti-apoptotic protein Mcl-1 and the cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov The inhibition of PLK4 by pyrimidin-2-amine derivatives is understood to cause mitotic catastrophe due to PLK4's role as a master regulator of centriole duplication. nih.gov

In the context of diabetes, the mechanism of action for certain pyrrolidine derivatives is the inhibition of α-amylase and α-glucosidase. nih.gov By slowing the activity of these enzymes, the rate of carbohydrate digestion and subsequent glucose release into the bloodstream is reduced, which helps to control postprandial hyperglycemia. nih.gov Other pyrimidine derivatives achieve their antidiabetic effects by targeting pathways such as DPP-4 inhibition or PPAR-γ agonism. nih.gov

For anti-inflammatory compounds, the mechanism of N-substituted pyrrolidine-2,5-dione derivatives involves the multi-target inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. ebi.ac.uk Molecular docking studies have supported these findings by showing how these selective COX-2 inhibitors interact with amino acid residues in the enzyme's active site. ebi.ac.uk

Advanced Research Directions and Future Perspectives for 2 Pyrrolidin 1 Yl Pyrimidin 4 Amine Research

Rational Design of Novel Analogs with Improved Efficacy and Specificity

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a more directed approach. For the 2-(pyrrolidin-1-yl)pyrimidin-4-amine core, future design strategies will heavily rely on structure-activity relationship (SAR) data and computational modeling to create analogs with enhanced potency and selectivity.

Detailed SAR studies have demonstrated that the biological activity of 2,4-disubstituted pyrimidines is highly sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions of the pyrimidine (B1678525) ring. nih.govnih.gov For instance, research into a series of 2,4-disubstituted pyrimidines revealed a broad range of inhibitory concentrations, indicating that even minor modifications can significantly impact activity. nih.gov

One study identified N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (a derivative of the parent compound) as a potent acetylcholinesterase (AChE) inhibitor. nih.govnih.gov This finding underscores the importance of the C-4 substituent. Molecular modeling of this analog showed that the central pyrimidine ring acts as an effective template for developing dual-activity inhibitors. nih.govnih.gov Future design efforts can leverage these insights by exploring a wider array of substitutions at the C-4 position to optimize interactions within the target's binding site.

Similarly, modifications to the pyrrolidine (B122466) ring at the C-2 position offer another avenue for optimization. Replacing the pyrrolidine with a 4-methylpiperidine (B120128) group in one analog resulted in a potent and selective butyrylcholinesterase (BuChE) inhibitor. nih.govnih.gov This highlights the potential for tuning selectivity between related enzyme targets by altering the C-2 substituent.

Future rational design will involve:

Structure-Based Drug Design (SBDD): Utilizing high-resolution crystal structures of target proteins to design ligands that fit precisely into the binding pocket. For example, SBDD was used to develop a series of pyrimidine derivatives as Aurora A kinase inhibitors, where modeling informed the design of compounds that could induce a specific "DFG-out" conformation of the kinase. acs.org

Computational Docking and Simulation: In silico techniques can predict the binding affinity and orientation of newly designed analogs, allowing for the prioritization of compounds for synthesis. nih.govmdpi.com Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. mdpi.com

Bioisosteric Replacement: Systematically replacing functional groups with other groups that have similar physical or chemical properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity.

| Derivative Name | C-2 Substituent | C-4 Substituent | Target(s) | Key Finding | Reference |

| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amino | AChE | Potent AChE inhibitor (IC₅₀ = 5.5 µM). | nih.govnih.gov |

| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amino | BuChE | Most potent and selective BuChE inhibitor in its class (IC₅₀ = 2.2 µM). | nih.govnih.gov |

| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | 4-methylpiperazin-1-yl | N-benzylamino | AChE, Aβ aggregation | Inhibits both AChE and AChE-induced Aβ-aggregation. | nih.govnih.gov |

Exploration of Multi-Targeted Ligands and Polypharmacology

The traditional "one-molecule, one-target" paradigm has been challenged by the understanding that complex, multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govnih.govmdpi.com Polypharmacology, the concept of designing single molecules that can modulate multiple targets, has emerged as a promising strategy to improve therapeutic efficacy and overcome drug resistance. nih.govnih.govmdpi.comacs.org

The 2-aminopyrimidine (B69317) scaffold, including the this compound core, is well-suited for developing multi-target-directed ligands (MTDLs). nih.govnih.govnih.gov Its structural versatility allows for the incorporation of different pharmacophores to engage multiple biological targets simultaneously.

Research has already shown that 2,4-disubstituted pyrimidines can be engineered as dual inhibitors. For example, specific derivatives have been shown to inhibit both cholinesterases (AChE and BuChE) and beta-amyloid (Aβ) aggregation, two key pathways in Alzheimer's disease. nih.govnih.gov Another study described the development of aminopyrimidine derivatives as dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) for hematological malignancies. researchgate.net This was achieved by hybridizing the pharmacophores of two known kinase inhibitors. researchgate.net

Future research in this area will focus on:

Systematic Target Combination: Identifying synergistic target pairs or networks involved in a specific disease and designing ligands to modulate them. For complex diseases, modulating several pathways at once may lead to better outcomes than single-target approaches. mdpi.com

Fragment-Based and Linker-Based Design: Combining known binding fragments for different targets into a single molecule using appropriate linkers. The linker's length and flexibility are critical for allowing the pharmacophores to adopt the correct orientation to bind to their respective targets.

Exploiting Kinase Homology: The pyrazolo[3,4-d]pyrimidine scaffold, a related structure, is known as a "privileged scaffold" for kinase inhibitors because it mimics the adenine (B156593) ring of ATP. nih.govrsc.org Similarities in the ATP-binding sites across different kinases can be exploited to design MTDLs that inhibit multiple oncogenic kinases. rsc.org

The development of MTDLs represents a shift from seeking ultimate selectivity to designing calculated promiscuity, a strategy that holds significant promise for treating complex diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

For the this compound scaffold, AI and ML can be applied across several stages of discovery:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like support vector machines and random forests can build predictive QSAR models from existing experimental data. patsnap.com These models can then be used to predict the biological activity of virtual compounds, helping to prioritize which analogs to synthesize and test. nih.gov 3D-QSAR models can provide detailed insights into the structural requirements for activity. mdpi.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. These models can be trained on large chemical databases and then constrained to generate novel structures based on the this compound scaffold, optimized for specific targets and desired pharmacokinetic properties. patsnap.com

Virtual Screening: AI-powered screening platforms can rapidly screen massive virtual libraries of compounds against a biological target. premierscience.comnih.gov For example, an AI-powered approach was used to screen for inhibitors of TLR4 dimerization, leading to the identification of a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening.

Predicting ADMET Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. patsnap.comnih.gov This allows researchers to filter out candidates with unfavorable profiles, reducing the risk of late-stage failures in clinical development. patsnap.com

Translational Research Pathways and Pre-Development Considerations

The path from a promising lead compound to a clinically approved drug is long and arduous, requiring a strategic approach to translational research and preclinical development. For compounds derived from the this compound scaffold, several key considerations will shape their journey toward the clinic.

Many pyrimidine and related pyrazolopyrimidine derivatives are being investigated as kinase inhibitors for cancer therapy. nih.govrsc.orgacs.org The development pathway for these compounds provides a roadmap for future analogs. Key steps include:

Lead Optimization: Once a potent hit is identified, it must be optimized to improve its drug-like properties. This includes enhancing metabolic stability, reducing off-target effects, and improving solubility and oral bioavailability. For instance, one study overcame the poor water solubility of a pyrazolo[3,4-d]pyrimidine kinase inhibitor by using a polymer-based formulation, which could also facilitate transport across the blood-brain barrier. acs.org

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In vivo studies in animal models are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (PK) and to demonstrate that it engages its target and produces the desired biological effect (PD). acs.org A prodrug strategy was successfully used to improve the oral bioavailability of a pyrimidine-based Aurora kinase inhibitor, leading to significant tumor regression in xenograft models. acs.org

IND-Enabling Studies: Before a drug can be tested in humans, it must undergo a rigorous set of Investigational New Drug (IND)-enabling studies. These include formal toxicology and safety pharmacology studies conducted under Good Laboratory Practice (GLP) guidelines to ensure the compound is safe for first-in-human trials.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to the drug or that can monitor the drug's effect is becoming increasingly important for personalized medicine. rsc.org

The ultimate goal of this translational pathway is to successfully navigate the preclinical phase and advance the most promising candidates into clinical trials for evaluation in humans. nih.govresearchgate.net

Q & A

Q. What are common synthetic strategies for preparing 2-(Pyrrolidin-1-yl)pyrimidin-4-amine derivatives?

- Methodological Answer: Derivatives are synthesized via nucleophilic substitution reactions. For example, 2-chloropyrimidin-4-amine intermediates react with pyrrolidine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Substituents at the C-4 position are introduced by coupling aryl/alkyl amines with pyrimidine precursors using Buchwald-Hartwig amination or Pd-catalyzed cross-coupling . Purity is validated via HPLC, and structures are confirmed using , , and LC-MS.

Q. How is inhibitory potency (IC50_{50}50) determined for this compound against cholinesterases?

- Methodological Answer: IC values are measured using Ellman’s assay. Acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) enzymes are incubated with the compound, acetylthiocholine iodide (substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The reaction’s optical density is monitored at 412 nm to quantify thiocholine production. Dose-response curves are plotted to calculate IC values, as demonstrated for compound 9a (IC = 5.5 μM for AChE) .

Advanced Research Questions

Q. How do structural modifications at the C-2 and C-4 positions influence selectivity between AChE and BuChE?

- Methodological Answer: Structure-activity relationship (SAR) studies reveal that steric and electronic properties of substituents dictate selectivity. For instance:

- C-2 position: Pyrrolidin-1-yl groups (e.g., 9a ) favor AChE inhibition, while bulkier 4-methylpiperidin-1-yl groups (e.g., 9e ) enhance BuChE selectivity (IC = 2.2 μM; Selectivity Index = 11.7) .

- C-4 position: Aromatic naphthylmethyl groups improve dual cholinesterase inhibition, whereas benzyl groups with polar substituents (e.g., 4-methylpiperazinyl) enhance Aβ-aggregation inhibition .

Computational docking (e.g., AutoDock Vina) validates these trends by mapping ligand-enzyme interactions .

Q. What molecular modeling approaches validate the binding mode of this compound to human AChE (hAChE)?

- Methodological Answer: Docking studies using hAChE crystal structures (PDB: 4EY7) show that the pyrimidine ring occupies the catalytic anionic site (CAS). Hydrogen bonds form between the pyrimidine’s nitrogen atoms and residues Tyr337/Trp85. The pyrrolidine moiety interacts hydrophobically with Phe338, while the naphthylmethyl group at C-4 extends into the peripheral anionic site (PAS), enabling dual CAS/PAS binding . MD simulations (e.g., GROMACS) further assess binding stability and ligand-induced conformational changes.

Q. How can dual-target inhibitors of cholinesterase and Aβ-aggregation be designed using this scaffold?

- Methodological Answer: Dual inhibitors are designed by incorporating substituents that simultaneously block cholinesterase active sites and disrupt Aβ fibrillization. For example:

- Compound 7d (N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine) inhibits hAChE (IC = 7.8 μM) and reduces Aβ fibril formation by 59% via Thioflavin T (ThT) fluorescence assays .

- In vitro cytotoxicity is assessed using the MTT assay on neuronal cell lines (e.g., SH-SY5Y) to confirm therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.